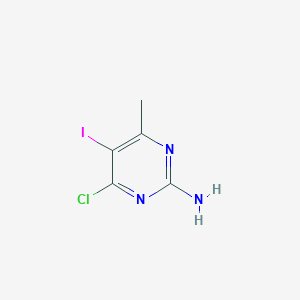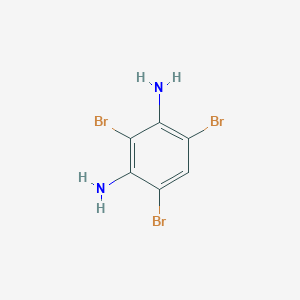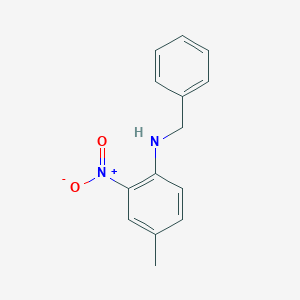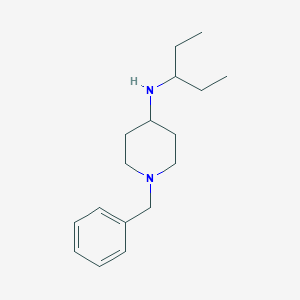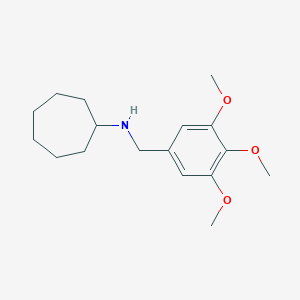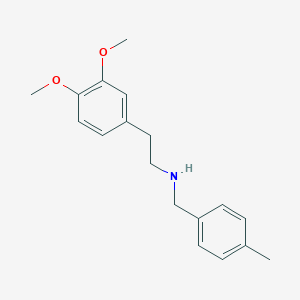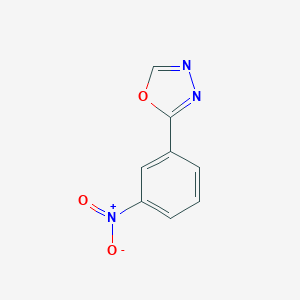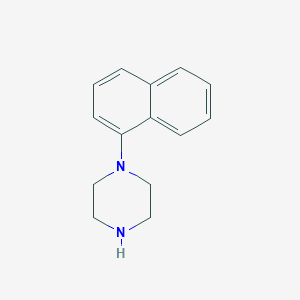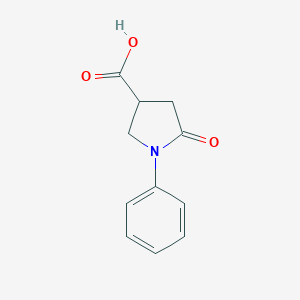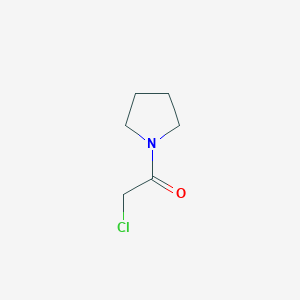![molecular formula C17H18N4OS B079603 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline CAS No. 13462-96-9](/img/structure/B79603.png)
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as EBT, is a popular pH indicator dye used in scientific research. It is a synthetic organic compound with a molecular formula of C18H20N4O2S and a molar mass of 360.44 g/mol. EBT is commonly used in biochemical and physiological experiments due to its unique properties, including its ability to change color based on pH levels.
Wirkmechanismus
The mechanism of action of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reversible protonation of the nitrogen atom in the benzothiazole ring. In acidic solutions, the nitrogen atom becomes protonated, causing the molecule to become more polar and resulting in a shift in the absorption spectrum towards shorter wavelengths. In basic solutions, the nitrogen atom loses its proton, causing the molecule to become less polar and resulting in a shift in the absorption spectrum towards longer wavelengths.
Biochemische Und Physiologische Effekte
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and dispose of.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a pH indicator dye is its ability to change color over a wide range of pH values (4.0-6.0). This makes it a versatile dye that can be used in a variety of experiments. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively easy to synthesize and is readily available.
One limitation of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is that its color change is not very distinct. This can make it difficult to accurately determine the pH of a sample. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not very stable and can degrade over time, resulting in inaccurate readings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of more stable and precise pH indicator dyes that can be used in a wider range of experiments. Additionally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a fluorescent probe for the detection of specific molecules in biological samples. Finally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in the development of new diagnostic tools for diseases that involve changes in pH levels.
Synthesemethoden
The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and N,N-dimethylaniline in the presence of sodium nitrite and hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is a relatively simple process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is widely used as a pH indicator dye in scientific research. It is commonly used in biochemical and physiological experiments to monitor changes in pH levels. 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is also used in microbiology to differentiate between bacteria based on their ability to produce acid. In addition, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is used in analytical chemistry to determine the acidity of various samples.
Eigenschaften
CAS-Nummer |
13462-96-9 |
|---|---|
Produktname |
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Molekularformel |
C17H18N4OS |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N4OS/c1-4-22-14-9-10-15-16(11-14)23-17(18-15)20-19-12-5-7-13(8-6-12)21(2)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
BNOGWUGERKZTLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
Synonyme |
2-[p-(Dimethylamino)phenylazo]-6-ethoxybenzothiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




